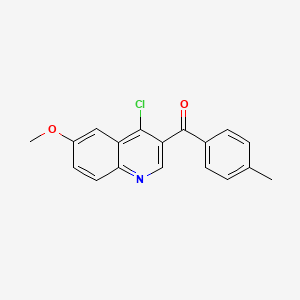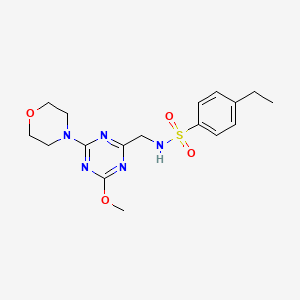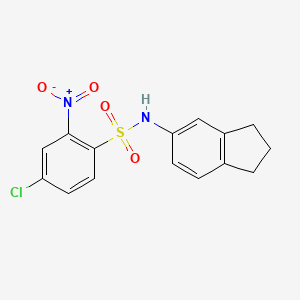
(4-氯-6-甲氧基喹啉-3-基)(4-甲苯基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone" is a chlorinated quinoline derivative with a methoxy group and a methylphenyl methanone moiety. Quinoline derivatives are known for their diverse biological activities and are often explored for their therapeutic potential. The presence of a methoxy group and a chloro substituent can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of chlorinated quinoline derivatives can involve multiple steps, including cyclization, nitration, reduction, and chlorination. For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through a three-step process starting from 4-methoxyaniline, which included cyclization, nitrification, and chlorination, with a high yield of 85% . Similarly, the synthesis of benzyloxy-4-chloro-6-methoxyquinazoline involved five steps starting from methyl 4-hydroxy-3-methoxybenzoate, with a total yield of 29.2% . These methods demonstrate the complexity and the multi-step nature of synthesizing chlorinated quinoline derivatives.
Molecular Structure Analysis
The molecular structure of chlorinated quinoline derivatives can be confirmed using various spectroscopic techniques. For instance, the structure of a related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, was confirmed by X-ray diffraction (XRD) study, showing that it crystallizes in the monoclinic space group with specific cell parameters . Similarly, the structure of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was characterized by 1H and 13C NMR, Fourier transform-infrared, and gas chromatography-mass spectrometry, with X-ray powder diffraction data indicating an orthorhombic system .
Chemical Reactions Analysis
Chlorinated quinoline derivatives can undergo various chemical reactions, including those facilitated by protecting groups. For example, the protecting group di-(4-methoxyphenyl)methyl can be removed by ceric ammonium nitrate on silica or 2,3-dichloro-5,6-dicyanoquinone, which is useful in the synthesis of urethanes and uridine derivatives . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the outcome of reactions such as substitution or cyclization.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated quinoline derivatives are influenced by their molecular structure. For instance, the presence of a chloro substituent and a methoxy group can affect the compound's solubility, melting point, and stability. The crystalline structure, as determined by XRD, can provide insights into the intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and reactivity . The spectral data obtained from NMR and mass spectrometry are essential for verifying the purity and identity of these compounds .
科学研究应用
帕金森氏症研究:王等人(2017 年)的一项研究重点是合成一种与 (4-氯-6-甲氧基喹啉-3-基)(4-甲苯基)甲苯酮相关的化合物,以潜在用于通过 PET 扫描对帕金森氏症中的 LRRK2 酶进行成像 (王、高、徐和郑,2017 年)。
晶体结构分析:拉克希米纳拉亚纳等人(2009 年)合成并表征了一种结构相似的化合物,重点是其晶体和分子结构分析 (拉克希米纳拉亚纳、普拉萨德、维努、马努普拉萨德、斯里达尔和沙希坎特,2009 年)。
抗菌筛选:拉纳、米斯特里和德赛(2008 年)合成了类似于 (4-氯-6-甲氧基喹啉-3-基)(4-甲苯基)甲苯酮的化合物的衍生物,并筛选了它们的抗菌和抗真菌活性 (拉纳、米斯特里和德赛,2008 年)。
苄基异喹啉生物碱发现:普吉亚斯图蒂等人(2010 年)在 Beilschmiedia brevipes 的叶子中发现了一种新的苄基异喹啉生物碱,它与感兴趣的化学结构有关 (普吉亚斯图蒂、穆赫塔尔、哈迪、赛迪、森田、利托顿和阿旺,2010 年)。
合成和生物学评估:乔达里(2012 年)的一项研究涉及合成和评估与 (4-氯-6-甲氧基喹啉-3-基)(4-甲苯基)甲苯酮相关的衍生物的抗菌活性 (乔达里,2012 年)。
抗菌和抗生物膜活性:拉贝纳等人(2020 年)合成了具有广谱抗菌和抗生物膜活性的吖啶-2-基(苯基)甲苯酮 (拉贝纳、埃尔-萨塔尔、哈默德、拉姆丹、齐丹、穆罕默德、阿尔加姆迪和埃拉扎齐,2020 年)。
晶体堆积分析:斯瓦米等人(2013 年)对与本化合物相关的同构结构进行了一项研究,重点是氯-甲基交换规则及其对晶体堆积的影响 (斯瓦米、穆勒、斯里尼瓦桑、佩鲁马尔和克里希纳库马尔,2013 年)。
作用机制
Target of Action
Quinoline-based compounds are known to interact with dna , suggesting that this compound may also target DNA or associated proteins.
Mode of Action
It’s known that quinoline-based compounds often bind with dna nucleic bases . This interaction can lead to changes in DNA structure and function, potentially affecting gene expression and protein synthesis.
Biochemical Pathways
Quinoline-based compounds are known to interfere with dna and potentially disrupt cellular processes
Result of Action
Given its potential interaction with dna, it may lead to changes in gene expression and protein synthesis, which could have downstream effects on cellular function and potentially lead to cytotoxic effects .
属性
IUPAC Name |
(4-chloro-6-methoxyquinolin-3-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-11-3-5-12(6-4-11)18(21)15-10-20-16-8-7-13(22-2)9-14(16)17(15)19/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDPUENTNIYHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3016425.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3016430.png)

![Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016435.png)
![N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B3016436.png)
![tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate](/img/structure/B3016437.png)



![(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B3016442.png)

![2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B3016446.png)
